2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazolinones Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-4(1H)-quinazolinone.
Reduction: Formation of 2-(2,4-dichlorophenyl)-3-amino-2,3-dihydro-4(1H)-quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-oxo-2,3-dihydro-4(1H)-quinazolinone
- 2-(2,4-Dichlorophenyl)-3-amino-2,3-dihydro-4(1H)-quinazolinone
- 2-(2,4-Dichlorophenyl)-3-methoxy-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-(2,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both chlorine atoms on the phenyl ring and the hydroxyl group on the quinazolinone core This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-hydroxy-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,13,17,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTCNVDYNLAILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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